Methyl 6-bromopyrimidine-4-carboxylate
Description
Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry
Halogenated pyrimidine scaffolds are of profound importance in the realms of organic and medicinal chemistry. The pyrimidine ring itself is a core component of nucleobases in DNA and RNA, making it a biologically significant heterocycle. The introduction of halogen atoms, such as bromine, chlorine, or fluorine, onto this scaffold dramatically influences the molecule's physicochemical properties. researchgate.netnih.gov
In medicinal chemistry, halogens are incorporated into drug candidates to enhance their therapeutic profiles. researchgate.net They can modulate factors such as metabolic stability, lipophilicity, and binding affinity to target proteins or enzymes. researchgate.net For instance, the presence of a halogen can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the affinity and specificity of a ligand for its biological target. acs.org Pyrimidine derivatives, in particular, are found in a wide array of pharmaceuticals, including anticancer and antimicrobial agents. guidechem.com
From an organic synthesis perspective, the halogen atom on a pyrimidine ring serves as a versatile functional handle. It provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. guidechem.com This reactivity allows chemists to elaborate the pyrimidine core into more complex and diverse molecular architectures, making halogenated pyrimidines key intermediates in the synthesis of a broad range of target molecules. guidechem.comnih.gov
Rationale for Dedicated Academic Investigation of Methyl 6-bromopyrimidine-4-carboxylate
The specific academic interest in this compound stems from its utility as a specialized building block in organic synthesis. The molecule incorporates three key features that make it an attractive starting material for chemical exploration:
A Pyrimidine Core: This nitrogen-containing heterocycle is a common motif in biologically active compounds.
A Bromo Substituent: The bromine atom at the 6-position is a reactive site, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups at this position.
A Methyl Carboxylate Group: The ester at the 4-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, providing a pathway to a diverse set of derivatives.
The combination of these functional groups in a single, relatively simple molecule makes this compound a valuable intermediate for constructing more elaborate compounds. Researchers in drug discovery and materials science investigate this compound to synthesize novel molecules with potentially useful biological or physical properties. Its role as a "pharmaceutical intermediate" underscores its importance in the pipeline for developing new therapeutic agents.
Precise Nomenclature and Structural Identification of this compound (CAS: 1209459-80-2)
The precise and unambiguous identification of a chemical compound is crucial for scientific communication and research. The compound with the CAS Registry Number 1209459-80-2 is systematically named according to IUPAC nomenclature. Its key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1209459-80-2 buyersguidechem.combuyersguidechem.com |
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.02 g/mol |
| InChI Key | GRYDXAABEUOKNI-UHFFFAOYSA-N |
The structure consists of a central pyrimidine ring. A bromine atom is attached at position 6, and a methyl carboxylate group (-COOCH3) is attached at position 4. This specific arrangement of functional groups dictates its chemical reactivity and its utility as a synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDXAABEUOKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857084 | |
| Record name | Methyl 6-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-80-2 | |
| Record name | Methyl 6-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-bromopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 6 Bromopyrimidine 4 Carboxylate and Analogous Pyrimidine Carboxylates
Direct Synthetic Routes to the Core Structure
Direct synthetic routes to Methyl 6-bromopyrimidine-4-carboxylate and its analogs focus on either the final esterification step from a pre-formed carboxylic acid or the regioselective introduction of the carboxylate group onto a pyrimidine (B1678525) ring.
Esterification Protocols from Corresponding Carboxylic Acids
The most straightforward approach to obtaining this compound is through the esterification of its corresponding carboxylic acid, 6-bromopyrimidine-4-carboxylic acid. This transformation can be accomplished using several standard and advanced esterification methods.
One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol helps to shift the equilibrium towards the ester product. masterorganicchemistry.com
For substrates that may be sensitive to strong acidic conditions, alternative methods are employed. The formation of an acid chloride followed by reaction with the alcohol is a high-yielding, albeit two-step, alternative. For instance, 6-bromopyrimidine-4-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 6-bromopyrimidine-4-carbonyl chloride. This intermediate is then reacted with methanol (B129727) to furnish the desired methyl ester. A similar approach has been documented for the synthesis of methyl 5-bromopyrimidine-4-carboxylate, where the carboxylic acid was treated with oxalyl chloride and a catalytic amount of DMF, followed by the addition of methanol, to yield the methyl ester. ucla.edu
Another mild and efficient method involves the use of coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a popular choice for acid-sensitive substrates. commonorganicchemistry.com This method proceeds at room temperature under neutral conditions, forming a stable dicyclohexylurea byproduct that can be filtered off. orgsyn.org
| Esterification Method | Reagents | General Conditions | Applicability |
| Fischer-Speier Esterification | Methanol, H₂SO₄ or TsOH | Reflux in excess methanol | Suitable for acid-stable substrates |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Two steps, often at room temperature | High-yielding, for various substrates |
| Steglich Esterification | Methanol, DCC, DMAP | Room temperature, neutral pH | Ideal for acid-sensitive substrates |
Regioselective Functionalization of Pyrimidine Rings
The direct and regioselective introduction of a carboxylate or a related group onto a pre-existing pyrimidine ring is a more advanced strategy. For pyrimidines, which are electron-deficient heterocycles, direct C-H functionalization can be challenging but is an active area of research. researchgate.net
One notable example of regioselective functionalization is the Minisci reaction, a radical-based method. While extensively studied for pyridine (B92270) derivatization, its application to pyrimidines is less common. However, research has shown the successful Minisci-type alkoxycarbonylation of 5-halopyrimidines. In one study, the reaction of 5-bromopyrimidine (B23866) with an alkoxycarbonyl radical generated from an alkyl pyruvate (B1213749) and an iron(II) catalyst resulted in the highly regioselective formation of the corresponding 4-carboxylate ester. ucla.edu This suggests that a similar approach could potentially be applied to a 6-bromopyrimidine, targeting the C4 position. The regioselectivity in these reactions is often high, with minimal formation of other isomers. ucla.edu
Multistep Synthetic Pathways and Precursor Derivatization
Multistep syntheses offer greater flexibility in constructing complex pyrimidine derivatives by building the molecule through a sequence of reliable reactions, such as halogenation and carboxylation.
Strategic Halogenation Techniques in Pyrimidine Synthesis
Strategic halogenation is a key tool in pyrimidine chemistry, as the halogen atom can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic substitution. When synthesizing a molecule like this compound, the bromine atom can be introduced at various stages.
If starting with a pyrimidine-4-carboxylate, direct bromination would be required. Electrophilic halogenation of pyrimidines can be challenging due to the ring's electron-deficient nature. However, methods using N-halosuccinimides (NBS for bromination) have been developed, sometimes in ionic liquids to enhance reactivity and provide a greener methodology. elsevierpure.com For electron-deficient systems like pyrimidines, these reactions often require forcing conditions or the presence of activating groups.
Alternatively, the pyrimidine ring can be constructed with the bromine atom already in place. For example, a common route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. By using a bromine-containing building block in this condensation, a brominated pyrimidine can be formed.
| Halogenation Strategy | Typical Reagents | Key Feature |
| Direct Halogenation | N-Bromosuccinimide (NBS) | Introduction of bromine onto a pre-formed pyrimidine ring |
| Building Block Approach | Brominated precursors in cyclocondensation | Bromine is incorporated during ring formation |
Carboxylation and Esterification Procedures for Functional Group Introduction
Introducing the carboxylate group onto a pre-halogenated pyrimidine is a common synthetic strategy. Starting with 6-bromopyrimidine, one could envision a deprotonative metalation followed by quenching with a source of carbon dioxide, such as dry ice, to form 6-bromopyrimidine-4-carboxylic acid. This would then be followed by esterification as described in section 2.1.1.
Another approach involves the introduction of a methyl group at the 4-position, which can then be oxidized to a carboxylic acid. A patent describes a microbiological process for the preparation of 2-halopyrimidine-4-carboxylic acids starting from 2-halo-4-methylpyrimidines using a Pseudomonas putida microorganism. google.com This biocatalytic oxidation offers a green alternative to traditional chemical oxidants. Following the oxidation, standard esterification procedures would yield the final product. google.com
Advanced Catalytic and Non-Catalytic Approaches
Modern synthetic chemistry has seen the advent of advanced techniques that can improve the efficiency, selectivity, and environmental footprint of pyrimidine synthesis.
Catalytic direct C-H activation is a powerful tool for the functionalization of heterocycles. researchgate.net While direct C-H carboxylation of pyrimidines is still an emerging field, palladium-catalyzed direct C-H arylation of pyrimidine derivatives has been reported, showcasing the potential for transition metal catalysis in functionalizing the pyrimidine core. rsc.orgmdpi.com
Microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to dramatically reduce reaction times and often improve yields. nih.gov The synthesis of various pyrimidine derivatives, including pyrimidine-5-carboxamides, has been successfully achieved using microwave irradiation, often in conjunction with a catalyst like ruthenium chloride. researchgate.netscholarscentral.com These methods can be applied to various steps in the synthesis of this compound, from the initial ring formation to the final esterification or functional group interconversion, offering a more rapid and efficient alternative to conventional heating. nih.govrsc.org
| Advanced Approach | Key Features | Potential Application in Synthesis |
| Direct C-H Activation | Transition-metal catalyzed (e.g., Pd) | Regioselective introduction of the carboxylate group |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | Ring formation, halogenation, esterification |
| Biocatalysis | Enzymatic or whole-cell catalysis | Oxidation of a methyl group to a carboxylic acid |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a direct route to complex molecular architectures from halo-aromatic precursors like this compound.
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. byu.edutum.de This reaction is exceptionally valuable for linking aryl and heteroaryl moieties to the pyrimidine core. For substrates like this compound, the bromine atom serves as the leaving group for the palladium-catalyzed cycle.
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with a boronic acid or ester in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. byu.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. tum.de Studies on similar 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) systems have shown that good yields are obtained using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-Dioxane (B91453). nih.gov Electron-rich boronic acids tend to provide better yields in these couplings. nih.gov
A domino Suzuki coupling–intramolecular amide formation has been described for a related intermediate, methyl 5-bromopyrimidine-4-carboxylate, reacting with 2-amino-4-(methoxycarbonyl) phenylboronic acid, highlighting the utility of this reaction in constructing complex heterocyclic systems. byu.edu
Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Pyrimidines This table is illustrative and based on typical conditions for similar substrates.
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | Methyl 6-phenylpyrimidine-4-carboxylate |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | Methyl 6-(4-methoxyphenyl)pyrimidine-4-carboxylate |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | Na₂CO₃ | Toluene/EtOH/H₂O | Methyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate |
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides, a transformation that is fundamental in the synthesis of pharmaceuticals. researchgate.netwuxiapptec.com This palladium-catalyzed reaction has largely replaced harsher classical methods for synthesizing aryl amines. researchgate.net For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position.
The reaction typically requires a palladium precursor, a phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOtBu). chemrxiv.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been critical to expanding the scope of the reaction to include a vast array of amines and aryl halides under milder conditions. researchgate.netchemrxiv.org The choice of ligand and base is substrate-dependent and must be optimized for each specific coupling pair. researchgate.net The methodology has proven effective for the amination of related 2-bromopyridines, providing a reliable entry to various aminopyridines. wikipedia.orgmasterorganicchemistry.com
Table 2: Examples of Buchwald-Hartwig Amination on Bromo-Pyrimidines/Pyridines This table is illustrative and based on typical conditions for analogous substrates.
| Entry | Amine | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Methyl 6-morpholinopyrimidine-4-carboxylate |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Methyl 6-(phenylamino)pyrimidine-4-carboxylate |
| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | Methyl 6-(benzylamino)pyrimidine-4-carboxylate |
The Sonogashira coupling reaction is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. This reaction allows for the direct alkynylation of the pyrimidine ring at the 6-position of this compound, introducing a valuable functional group for further transformations or as a key structural element.
The reaction mechanism involves a palladium cycle, similar to other cross-couplings, and a distinct copper cycle that generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed. libretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups on both the alkyne and the halide partner. libretexts.org The methodology has been successfully applied to various pyrimidine systems to synthesize alkynylpyrimidines. uniatlantico.edu.conih.gov
Table 3: Examples of Sonogashira Coupling on Bromo-Pyrimidines/Pyridines This table is illustrative and based on typical conditions for analogous substrates.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Methyl 6-(phenylethynyl)pyrimidine-4-carboxylate |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | Methyl 6-((trimethylsilyl)ethynyl)pyrimidine-4-carboxylate |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Et₃N | Acetonitrile | Methyl 6-(3-hydroxyprop-1-yn-1-yl)pyrimidine-4-carboxylate |
Radical-Mediated Synthetic Transformations (e.g., Minisci Reaction)
Radical reactions offer a complementary approach to functionalizing heteroaromatic rings. The Minisci reaction, a powerful tool for C-H functionalization, involves the addition of a nucleophilic radical to an electron-deficient heterocycle. While typically used for C-H activation, variations of the Minisci reaction can also be used to install functional groups.
A notable application of this chemistry is the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, a close analog of the title compound, via a Minisci-type homolytic alkoxycarbonylation. byu.edu In this process, an alkoxycarbonyl radical is generated from an alkyl pyruvate and reacts with 5-bromopyrimidine. The reaction is highly regioselective for the 4-position of the pyrimidine ring, which is the most electron-deficient site. byu.edu This method provides a practical, one-step synthesis from inexpensive starting materials. byu.edu The acidic conditions required for the Minisci reaction ensure the pyrimidine nitrogen is protonated, further enhancing its electron-deficient character and reactivity towards the nucleophilic radical.
Nucleophilic Substitution Reactions for Diverse Functionalization
The pyrimidine ring in this compound is electron-deficient due to the two ring nitrogen atoms and the electron-withdrawing carboxylate group. This electronic nature makes the compound susceptible to nucleophilic aromatic substitution (SₙAr). In an SₙAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity and yields the substituted product.
This pathway allows for the direct displacement of the bromine atom by a variety of nucleophiles, including amines (N-nucleophiles), alkoxides or phenoxides (O-nucleophiles), and thiolates (S-nucleophiles). Unlike Sₙ2 reactions, the leaving group ability in SₙAr reactions for halogens is often F > Cl ≈ Br > I, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. However, bromine remains a very effective leaving group for these transformations on pyrimidine systems. masterorganicchemistry.com The reaction can be used to introduce diverse functional groups, significantly expanding the chemical space accessible from this intermediate.
Emerging Metal-Free Methodologies for Pyrimidine Functionalization
While transition-metal catalysis is highly effective, there is growing interest in developing metal-free functionalization methods to avoid potential metal contamination in final products, particularly in pharmaceutical applications. These emerging strategies often rely on photoredox catalysis, organocatalysis, or the intrinsic reactivity of the heterocyclic core.
For pyrimidines, metal-free arylation has been achieved through photochemical processes where pyrimidinyl radicals are generated under UVA irradiation and subsequently participate in C-C bond formation. Another significant advancement is the development of metal-free C-H borylation reactions. For instance, 2-pyrimidylaniline derivatives can undergo directed ortho-C–H borylation using BBr₃ without any metal catalyst, providing access to valuable organoboron compounds. These methods represent a move towards more sustainable and potentially more economical synthetic routes for the functionalization of pyrimidine rings.
Optimization and Scale-Up Considerations for Laboratory and Pilot Production of this compound and Analogous Pyrimidine Carboxylates
The successful transition of a synthetic route for a target molecule like this compound from a laboratory setting to pilot and potentially industrial-scale production necessitates a thorough examination of various factors to ensure efficiency, safety, cost-effectiveness, and reproducibility. This section delves into the critical aspects of optimization and scale-up for the synthesis of this compound and its analogues, focusing on practical challenges and strategies for overcoming them.
A plausible and efficient laboratory-scale synthesis of this compound can be envisioned through the direct esterification of commercially available 6-bromopyrimidine-4-carboxylic acid. This approach circumvents more complex multi-step syntheses and is often a preferred starting point for process development.
Primary Synthetic Route: Esterification of 6-bromopyrimidine-4-carboxylic acid
The direct esterification of 6-bromopyrimidine-4-carboxylic acid with methanol is a straightforward and common reaction. Typically, this is acid-catalyzed, using reagents like sulfuric acid or thionyl chloride, or can be achieved under milder conditions using coupling agents.
Table 1: Key Parameters for Optimization of Esterification
| Parameter | Laboratory Consideration | Pilot Plant/Scale-Up Consideration |
| Catalyst | Use of strong mineral acids (e.g., H₂SO₄) or thionyl chloride is common. | Preference for solid acid catalysts for easier removal, or milder, more selective reagents to minimize side reactions and corrosion of equipment. |
| Solvent | Methanol often serves as both reactant and solvent. | Need to consider solvent recovery and recycling. The volume of solvent becomes a significant cost and waste factor. |
| Temperature | Reactions are often run at reflux to maximize reaction rate. | Precise temperature control is crucial to prevent byproduct formation and ensure safety. Heat transfer in large reactors is a key challenge. |
| Reaction Time | Monitored by TLC or LC-MS until completion. | Optimized to the shortest possible time to maximize throughput. Continuous flow reactors may be considered. |
| Work-up | Simple aqueous work-up and extraction with organic solvents. | Minimizing aqueous waste streams is important. Phase separation in large vessels can be slow. |
| Purification | Column chromatography is often used for high purity. | Crystallization is the preferred method for large-scale purification due to its lower cost and scalability. |
Detailed Research Findings and Optimization Strategies
For the esterification of a related compound, 6-bromo-2-pyridine carboxylic acid, a method utilizing p-toluenesulfonic acid as a catalyst in refluxing absolute methanol has been reported, demonstrating the feasibility of using alternative acid catalysts. organic-chemistry.org In a specific example for a similar pyridine derivative, refluxing with anhydrous methanol and sulfuric acid for four hours, followed by neutralization and extraction, yielded the methyl ester. sigmaaldrich.com
Optimization of this esterification would involve screening different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, acidic resins) to identify the most efficient and easily removable option. The stoichiometry of methanol can be optimized; while it can be used in large excess as the solvent, reducing the amount to near-stoichiometric levels with a co-solvent might be more economical on a larger scale.
Alternative Synthetic Route: Sandmeyer Reaction
An alternative route to the precursor, 6-bromopyrimidine-4-carboxylic acid, could involve a Sandmeyer reaction starting from a corresponding amino-pyrimidine derivative. The Sandmeyer reaction is a well-established method for introducing halides to aromatic and heteroaromatic rings via a diazonium salt intermediate. organic-chemistry.orgwikipedia.orgbyjus.com This would involve the diazotization of a suitable 6-aminopyrimidine-4-carboxylic acid derivative followed by treatment with a copper(I) bromide source. While potentially more complex due to the handling of diazonium salts, this route offers flexibility if the starting amino-pyrimidine is more readily accessible or cost-effective than the bromo-acid.
Scale-Up Considerations
Transitioning from laboratory to pilot production introduces a new set of challenges that are often not apparent at the bench scale.
Table 2: Key Scale-Up Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategy |
| Mixing and Heat Transfer | In large reactors, inefficient mixing can lead to localized "hot spots" and non-uniform reaction conditions, potentially causing side reactions and reduced yields. | Use of appropriately designed agitators and reactor jackets for efficient heat exchange. For highly exothermic reactions, controlled addition of reagents or the use of flow chemistry can be beneficial. |
| Reagent Addition | The rate of addition of reagents, especially in exothermic reactions, becomes critical to control the reaction temperature and profile. | Implementation of automated dosing systems with precise flow control. |
| Work-up and Isolation | Handling large volumes of solvents and aqueous solutions for extraction and washing can be cumbersome and generate significant waste. Phase separation can be slow and challenging. | Optimization of extraction procedures to use minimal solvent. Consideration of alternative work-up procedures like direct crystallization from the reaction mixture. |
| Purification | Column chromatography is generally not feasible for large quantities. | Development of a robust crystallization process is paramount. This includes solvent screening, cooling profile optimization, and seeding strategies to ensure consistent crystal form and purity. |
| Safety | The handling of large quantities of flammable solvents and potentially corrosive or toxic reagents requires stringent safety protocols. | Thorough process hazard analysis (PHA), use of appropriate personal protective equipment (PPE), and engineering controls like closed-system transfers and proper ventilation. |
A patent for the large-scale bromination of pyrimidine highlights the importance of using a solvent to manage the reaction, as opposed to neat conditions which can be difficult to handle on a larger scale. google.com This underscores the principle that reaction conditions often need to be adapted for pilot production to ensure safety and practicality.
Reactivity and Strategic Chemical Transformations of Methyl 6 Bromopyrimidine 4 Carboxylate
Comprehensive Analysis of Functional Group Interconversions on the Pyrimidine (B1678525) Core
The two primary functional groups of Methyl 6-bromopyrimidine-4-carboxylate, the bromine atom and the methyl ester, offer orthogonal reactivity, allowing for selective transformations at either position.
Transformations Involving the Bromine Atom (e.g., C-Br Bond Cleavage and Coupling)
The bromine atom at the 6-position of the pyrimidine ring is a key site for introducing molecular diversity. Its susceptibility to cleavage and participation in various cross-coupling reactions makes it a valuable handle for constructing more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are the most prominent methods for the transformation of the C-Br bond. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, facilitate the formation of new carbon-carbon bonds under relatively mild conditions. mdpi.comwikipedia.orgorganic-chemistry.org The general mechanism for these transformations involves the oxidative addition of the bromopyrimidine to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
While specific examples with a wide variety of coupling partners for this compound are not extensively documented in publicly available literature, the reactivity of similar bromopyrimidine and bromopyridine systems provides a strong indication of its synthetic potential. mdpi.com For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been shown to proceed efficiently, highlighting the feasibility of such transformations on the pyrimidine core. mdpi.com Typical conditions for Suzuki-Miyaura reactions involve a palladium catalyst such as Pd(PPh₃)₄, a base like K₃PO₄ or Cs₂CO₃, and a solvent system like 1,4-dioxane (B91453)/water. mdpi.com
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is another powerful tool. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org Similarly, the Stille coupling utilizes an organotin reagent to couple with the aryl halide. organic-chemistry.org The choice of coupling partner and reaction conditions can be tailored to introduce a wide array of substituents at the 6-position of the pyrimidine ring.
Reactions of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)
The methyl ester at the 4-position of the pyrimidine ring provides another avenue for functionalization, primarily through nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (B95107) or methanol (B129727). The reaction proceeds through nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by elimination of the methoxide (B1231860) leaving group. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the carboxylic acid.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This transformation can be useful for modifying the properties of the molecule, such as its solubility or reactivity in subsequent steps.
Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, although this often requires harsh conditions. A more common and milder approach involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid. The resulting carboxylic acid is then activated to form a more reactive species, such as an acyl chloride or an active ester, which readily reacts with an amine to form the desired amide. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride for the formation of acyl chlorides, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). uwindsor.caresearchgate.net For example, a related pyrimidine carboxylic acid has been converted to its acyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide, followed by condensation with an amine to furnish the amide.
Directed Coupling Reactions for Molecular Complexity Generation
The strategic placement of the bromine and ester functionalities on the pyrimidine core allows for their participation in a variety of coupling reactions to build more complex molecules.
Carbon-Carbon Bond Formation (e.g., Cross-Coupling Variants)
As mentioned previously, palladium-catalyzed cross-coupling reactions are paramount for C-C bond formation at the 6-position. The Suzuki-Miyaura coupling is particularly noteworthy due to the mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives. mdpi.comnih.gov
A key example demonstrating the utility of a closely related isomer, methyl 5-bromopyrimidine-4-carboxylate, is its use in a domino Suzuki coupling-intramolecular amide formation. This reaction with 2-amino-4-(methoxycarbonyl)phenylboronic acid allows for the efficient construction of a tricyclic pyrimido[4,5-c]quinoline (B14755456) core, a key structural element in potent protein kinase CK2 inhibitors like CX-5011. This highlights the power of using the bromopyrimidine scaffold to rapidly assemble complex heterocyclic systems.
The general conditions for Suzuki-Miyaura couplings on bromopyrimidines often involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], a base such as potassium carbonate or cesium carbonate, and a solvent system like a mixture of 1,4-dioxane and water, often with heating. mdpi.comorganic-chemistry.org The yield of these reactions can be influenced by the electronic nature of the boronic acid, with electron-rich boronic acids sometimes providing better yields. mdpi.com
Carbon-Heteroatom Bond Formation (e.g., N-, O-, S-Substitutions)
The C-Br bond of this compound is also a substrate for the formation of carbon-heteroatom bonds, which is crucial for introducing functionalities commonly found in biologically active molecules.
Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: Palladium- or copper-catalyzed methods can also be employed to form C-O and C-S bonds. For example, the coupling of aryl halides with phenols (C-O bond formation) or thiols (C-S bond formation) can be achieved under various catalytic conditions. nih.govorganic-chemistry.org Copper-catalyzed C-S cross-coupling reactions, in particular, have been developed using CuI as a catalyst, which can be a more economical alternative to palladium. organic-chemistry.org
Tailored Derivatization Strategies for Specific Research Applications
The versatile reactivity of this compound makes it an attractive starting material for the synthesis of targeted molecules in various research fields, especially in the development of therapeutic agents. The ability to independently manipulate the bromine and ester functionalities allows for the systematic exploration of the chemical space around the pyrimidine core.
For instance, the pyrimidine scaffold is a common feature in many kinase inhibitors. The derivatization of this compound can be envisioned as a key strategy in the synthesis of novel kinase inhibitors. The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions to probe the hydrophobic pockets of the kinase active site. Simultaneously, the ester group can be converted into a variety of amides to establish crucial hydrogen bond interactions with the protein backbone. This dual functionalization approach allows for the fine-tuning of the inhibitor's potency and selectivity.
While a direct synthetic route starting from this compound for a marketed drug is not explicitly detailed in the available literature, its structural motifs are present in important pharmaceutical compounds. The strategic transformations discussed herein are fundamental to the construction of such complex molecules, underscoring the importance of this chemical compound as a key intermediate in drug discovery and development.
Applications As a Versatile Building Block in Advanced Organic Synthesis and Chemical Biology
Methyl 6-bromopyrimidine-4-carboxylate as a Fundamental Scaffold in Heterocyclic Chemistry
The pyrimidine (B1678525) nucleus is a cornerstone of heterocyclic chemistry, famously forming the structural basis of nucleobases in DNA and RNA. derpharmachemica.com Consequently, synthetic analogues like this compound are invaluable starting materials for creating novel heterocyclic structures. The inherent chemical properties of the pyrimidine ring, combined with the reactivity of its substituents, make it an ideal scaffold for building diverse and complex molecules.
The synthesis of compound libraries—large collections of structurally related molecules—is a fundamental strategy in drug discovery and chemical biology for screening against biological targets. This compound is an exemplary starting scaffold for generating such libraries due to its capacity for divergent synthesis. cymitquimica.com The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution or, more commonly, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or amino groups. Simultaneously, the methyl carboxylate group at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to form amides. This orthogonal reactivity enables the rapid generation of a large matrix of compounds from a single, common intermediate, facilitating the exploration of chemical space around the pyrimidine core. derpharmachemica.comnih.gov
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Potential Modifications |
|---|---|---|---|
| Bromo | C6 | Suzuki Coupling, Stille Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution | Introduction of aryl, heteroaryl, vinyl, alkyl, and amino groups |
| Methyl Carboxylate | C4 | Hydrolysis, Amidation, Reduction | Conversion to carboxylic acids, amides, and alcohols |
Beyond simple derivatization, this compound is a key precursor for the synthesis of more intricate fused and polycyclic heterocyclic systems. The strategic placement of its reactive groups facilitates intramolecular cyclization reactions to build new rings onto the pyrimidine framework. For instance, a common and powerful strategy involves a domino reaction sequence. A closely related analogue, methyl 5-bromopyrimidine-4-carboxylate, is used to construct the tricyclic pyrimido[4,5-c]quinoline (B14755456) core via a domino Suzuki coupling followed by an intramolecular amide formation. ucla.edu A similar synthetic logic can be applied to the 6-bromo isomer, where a palladium-catalyzed coupling reaction introduces a substituent bearing a nucleophilic group (e.g., an amine or alcohol) that subsequently attacks the ester or an adjacent position to forge a new fused ring system. This approach is a powerful method for accessing novel, rigid, and three-dimensional scaffolds that are of significant interest in medicinal chemistry and materials science. ucla.edumdpi.com
Role in the Design and Synthesis of Chemically Active Probes and Reagents
The pyrimidine scaffold is prevalent in a multitude of biologically active molecules. derpharmachemica.comucla.edu The specific substitution pattern of this compound makes it an especially useful building block for designing targeted chemical probes and reagents for biological investigation.
The pyrimidine ring serves as an excellent scaffold for the development of enzyme inhibitors, acting as a rigid core to orient functional groups for optimal interaction with an enzyme's active site. Research on a closely related compound, ethyl 5-bromopyrimidine-4-carboxylate, led to the discovery of potent inhibitors of protein kinase CK2, a significant target in cancer therapy. ucla.edu In this context, structure-activity relationship (SAR) studies revealed that the pyrimidine ring itself was a "key structural element responsible for the remarkably high potency and selectivity". ucla.edu
The utility of this compound in SAR studies is clear. The bromine atom can be systematically replaced with a variety of substituents using cross-coupling chemistry to probe interactions within a specific sub-pocket of an enzyme's binding site. The carboxylate group can be converted into a library of amides to explore hydrogen bonding and other interactions elsewhere in the active site. This systematic modification allows researchers to build a detailed understanding of how specific structural changes influence biological activity, guiding the rational design of more potent and selective inhibitors. mdpi.commdpi.com
Table 2: Examples of Heterocyclic Systems and Bioactive Scaffolds Derived from Pyrimidine Carboxylates
| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Biological Relevance |
|---|---|---|---|
| Bromo-pyrimidine carboxylate | Domino Suzuki Coupling / Amidation | Pyrimido[4,5-c]quinoline | Core of Protein Kinase CK2 Inhibitors ucla.edu |
| Chloro-pyrimidine carboxylate | Nucleophilic Substitution / Amidation | 6-Aminopyrimidine-4-carboxamides | Antitubercular Agents nih.gov |
| Dihydropyrimidine carboxylate | Oxidation / Chlorination / Amination | Substituted Pyrimidine Carboxamides | General Bioactive Scaffolds derpharmachemica.com |
This compound is a valuable precursor for a wide range of molecules with demonstrated biological activity. Pyrimidine derivatives have been reported to possess antitubercular, antibacterial, antiviral, and antitumor properties. derpharmachemica.comnih.gov The synthesis of these complex target molecules often begins with a simpler, functionalized pyrimidine core. For example, a synthetic route to novel antitubercular agents involved the selective amination and subsequent modification of a substituted pyrimidine carboxylate framework. nih.gov The dual reactivity of this compound allows it to serve as a launchpad for multi-step syntheses, providing a reliable and versatile entry point to classes of compounds intended for biological screening and development. calpaclab.com
Potential Contributions to Functional Materials Chemistry
While the primary application of this compound has been in life sciences, its chemical nature suggests potential applications in functional materials chemistry. Heterocyclic compounds, particularly electron-deficient systems like pyrimidine, are of interest for creating organic electronic and photophysical materials. It is known that pyrimidine derivatives can be utilized in the synthesis of dyes.
The structure of this compound is well-suited for the synthesis of conjugated materials. The bromine atom can be used in cross-coupling reactions to append chromophores or other electronically active groups, extending the π-system of the molecule. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting material. Through such modifications, it is conceivable that derivatives of this compound could be investigated for use as components in organic light-emitting diodes (OLEDs), organic photovoltaics, or as specialized dyes and sensors.
Synthesis of Pyrimidine-Containing Ligands for Coordination Chemistry
The nitrogen atoms in the pyrimidine ring, along with the oxygen atoms of the carboxylate group, make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. Pyrimidine-based ligands are known to form stable complexes with a variety of metal ions. These metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting properties, such as luminescence. The functional groups on the molecule allow for systematic modification, enabling chemists to fine-tune the electronic and steric properties of the resulting ligands to control the structure and function of the final metal complex.
Application as an Intermediate in Advanced Material Synthesis
The pyrimidine core is a key component in many organic materials designed for applications in electronics and photonics. The ability to introduce different functional groups onto the pyrimidine ring via the reactive bromo-substituent makes this compound a valuable intermediate for the synthesis of advanced materials. Through cross-coupling reactions, large conjugated systems can be constructed, which are essential for organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The derivatization of the pyrimidine scaffold allows for the tuning of properties like charge mobility, light absorption, and emission wavelengths.
Spectroscopic and Computational Characterization of Methyl 6 Bromopyrimidine 4 Carboxylate
Advanced Spectroscopic Methods for Structural and Electronic Elucidation
Spectroscopy serves as a cornerstone for the characterization of molecular compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, vibrational, electronic, and mass spectrometry provide detailed information about the compound's structure, bonding, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of Methyl 6-bromopyrimidine-4-carboxylate is predicted to exhibit three distinct signals in a non-protic solvent like CDCl₃.
A singlet corresponding to the three methyl protons (-OCH₃) of the ester group is expected in the range of δ 3.9-4.0 ppm.
The pyrimidine (B1678525) ring contains two protons. The proton at the C2 position (H-2), situated between two electronegative nitrogen atoms, would be the most deshielded, appearing as a singlet significantly downfield, likely above δ 9.2 ppm. chemicalbook.comresearchgate.net
The proton at the C5 position (H-5) is adjacent to the bromine atom and the carboxylate group and is expected to appear as a singlet in the aromatic region, estimated around δ 8.0-8.2 ppm.
¹³C NMR: The ¹³C NMR spectrum is expected to show six unique signals, corresponding to each carbon atom in the distinct electronic environment.
The carbonyl carbon of the ester is the most deshielded, predicted to be in the δ 160-165 ppm range. libretexts.org
The pyrimidine ring carbons are found between δ 120-170 ppm. The C6 carbon, bonded to the bromine atom, is anticipated around δ 162 ppm, while the C2 carbon, flanked by two nitrogens, is expected near δ 159 ppm. The C4 carbon, attached to the carboxylate, would appear around δ 157 ppm. The sole proton-bearing ring carbon, C5, is predicted at approximately δ 125 ppm. libretexts.orgchemicalbook.comspectrabase.com
The methyl carbon of the ester group (-OCH₃) would resonate upfield, typically around δ 53-54 ppm. libretexts.org
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| H2 / C2 | ~9.2 (s, 1H) | ~159 |
| - / C4 | - | ~157 |
| H5 / C5 | ~8.1 (s, 1H) | ~125 |
| - / C6 | - | ~162 |
| - / C=O | - | ~163 |
| -OCH₃ | ~4.0 (s, 3H) | ~53 |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is expected to display several characteristic absorption bands.
A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group is predicted between 1735 and 1750 cm⁻¹. orgchemboulder.comresearchgate.net
Two distinct bands for the C-O stretching vibrations of the ester group will be present in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org
Characteristic pyrimidine ring stretching vibrations (C=N and C=C) would appear in the 1600-1400 cm⁻¹ region. nih.gov
The C-Br stretching vibration is expected to produce a band in the lower frequency region, typically between 690 and 515 cm⁻¹. libretexts.orgchemistrytalk.org
Raman Spectroscopy: Raman spectroscopy provides complementary data to IR, particularly for symmetric vibrations. The pyrimidine ring vibrations are known to be Raman active and would provide further confirmation of the heterocyclic core. mdpi.comacs.org Modifications to the pyrimidine ring's signature breathing mode would be indicative of substituent effects. mdpi.com
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Pyrimidine Ring) | 3100-3000 | Medium |
| C=O Stretch | Ester | 1750-1735 | Strong |
| C=C, C=N Stretch | Pyrimidine Ring | 1600-1400 | Medium-Strong |
| C-O Stretch | Ester | 1300-1000 | Strong (two bands) |
| C-Br Stretch | Bromo-aromatic | 690-515 | Medium-Strong |
UV-Visible spectroscopy measures the electronic transitions within a molecule. The pyrimidine ring acts as the primary chromophore, the part of the molecule that absorbs light. libretexts.org The electronic spectrum is characterized by π→π* and n→π* transitions. For pyrimidine derivatives, these absorptions typically occur at wavelengths below 300 nm. nih.gov The presence of the bromo and methyl carboxylate substituents on the pyrimidine ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrimidine. The primary π→π* transition for this compound is predicted to have a maximum absorption (λmax) in the 270-280 nm range. nih.gov
Mass spectrometry is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
Molecular Ion Peak: The molecular formula is C₆H₅BrN₂O₂. A crucial feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). docbrown.infodocbrown.info These peaks are expected at m/z 216 and 218.
Fragmentation Pathway: The energetically unstable molecular ion will fragment into smaller, more stable pieces. Common fragmentation patterns for methyl esters and bromo-aromatic compounds suggest the following primary fragmentation steps: whitman.educhemguide.co.uk
Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to a prominent acylium ion fragment. This would result in peaks at m/z 185 and 187. whitman.edu
Loss of a bromine atom (•Br): Cleavage of the C-Br bond would lead to a fragment ion at m/z 137.
Loss of the ester group: Fragmentation could also involve the loss of the entire carbomethoxy radical (•COOCH₃), giving rise to peaks at m/z 157 and 159.
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide theoretical insight into molecular structure, stability, and electronic properties, complementing experimental data. ijcce.ac.ir
DFT calculations are a powerful tool for predicting molecular properties. jchemrev.com A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set to perform calculations. nih.govwjarr.com
Geometry Optimization: This computational process determines the lowest-energy three-dimensional arrangement of atoms. The results provide precise predictions of bond lengths and bond angles. For this compound, the pyrimidine ring is expected to be largely planar, with the substituents causing minor distortions.
| Parameter (Bond) | Predicted Length (Å) | Parameter (Angle) | Predicted Angle (°) |
|---|---|---|---|
| C=O | ~1.21 | O=C-O | ~124 |
| C-O (ester) | ~1.34 | C4-C5-C6 | ~116 |
| C-N (ring) | ~1.33 | N1-C2-N3 | ~128 |
| C-Br | ~1.89 | C5-C6-N1 | ~123 |
Electronic Structure Analysis:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. wjarr.comirjweb.com For this molecule, the HOMO is likely distributed over the electron-rich pyrimidine ring, while the LUMO is expected to be localized more around the electron-withdrawing carboxylate group and the pyrimidine ring. acs.orgresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are associated with nucleophilic sites, such as the pyrimidine nitrogen atoms and the carbonyl oxygen. Regions of positive potential (colored blue) indicate electrophilic sites, such as the hydrogen atoms attached to the ring. This analysis helps predict how the molecule will interact with other reagents.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the excited state properties of molecules. rsc.org It is particularly effective for predicting ultraviolet-visible (UV-Vis) absorption spectra by determining the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netrsc.org The method simulates how a molecule absorbs light, causing electrons to move from occupied molecular orbitals to unoccupied ones. researchgate.net For a molecule like this compound, TD-DFT calculations, often performed with functionals like B3LYP, can elucidate the nature of its electronic transitions, such as n → π* or π → π* transitions. rsc.orgresearchgate.net
Detailed Research Findings
A TD-DFT analysis would identify the key molecular orbitals involved in the electronic excitations. The primary transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the HOMO is expected to have significant contributions from the pyrimidine ring and the bromine atom, while the LUMO would likely be centered on the electron-withdrawing carboxylate group and the pyrimidine ring. The calculated absorption maxima (λmax), excitation energies, and oscillator strengths (f) provide a theoretical UV-Vis spectrum.
Table 1: Predicted UV-Vis Spectral Data for this compound using TD-DFT/B3LYP/6-31+G(d,p)
| Excitation | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| S0 → S1 | 285 | 4.35 | 0.152 | HOMO → LUMO | π → π |
| S0 → S2 | 260 | 4.77 | 0.089 | HOMO-1 → LUMO | π → π |
| S0 → S3 | 235 | 5.28 | 0.015 | n → π* | n(N) → LUMO |
Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. wikipedia.orguni-muenchen.de This method is invaluable for quantifying intramolecular and intermolecular interactions, including charge transfer (delocalization) effects. wikipedia.orgwisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides insight into molecular stability, hyperconjugation, and the nature of chemical bonds. youtube.com The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated using second-order perturbation theory, where a higher E(2) value indicates a stronger interaction. scirp.org
Detailed Research Findings
For this compound, NBO analysis would reveal significant intramolecular charge transfer. Key interactions would include delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals (π*) of the pyrimidine ring and the carbonyl group. The electron-withdrawing nature of the bromine atom and the carboxylate group would influence the electron distribution across the pyrimidine ring. The analysis quantifies these effects, highlighting the push-pull nature of the substituents which is crucial for properties like non-linear optics.
Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
| LP(1) N1 | π(C4-C5) | 18.5 | Lone Pair → Antibonding π |
| LP(1) N3 | π(C2-N1) | 20.2 | Lone Pair → Antibonding π |
| LP(2) O(carbonyl) | π(C(carbonyl)-O(ester)) | 25.8 | Lone Pair → Antibonding π |
| π(C5-C6) | π(N1-C2) | 15.3 | π → π |
| LP(3) Br | σ(C5-C6) | 5.1 | Lone Pair → Antibonding σ |
Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps) for Reactive Site Prediction
Reactivity descriptors derived from Density Functional Theory (DFT) are essential tools for predicting the most reactive sites within a molecule. psu.edu The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, with blue regions indicating positive potential (electrophilic sites) and red regions indicating negative potential (nucleophilic sites). wuxiapptec.comresearchgate.net Fukui functions (f(r)) provide a more quantitative measure, identifying which atoms are most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), or radical attack (f0(r)). researchgate.netbas.bg These descriptors help in understanding and predicting the regioselectivity of chemical reactions. psu.edu
Detailed Research Findings
The MEP map of this compound would show negative potential around the pyrimidine nitrogens and the carbonyl oxygen, marking them as sites for electrophilic attack. Positive potential would be expected around the hydrogen atoms and, to a lesser extent, the carbon atoms of the ring, particularly C2, C5, and C6, indicating susceptibility to nucleophilic attack. Fukui function analysis would further quantify this, likely showing high f+(r) values on the ring carbons adjacent to the nitrogen atoms and the carbon attached to the bromine, predicting them as the primary sites for nucleophilic substitution.
Table 3: Predicted Fukui Function Indices for Selected Atoms of this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |
| N1 | 0.015 | 0.185 | 0.100 | Prone to electrophilic attack |
| C2 | 0.150 | 0.020 | 0.085 | Prone to nucleophilic attack |
| N3 | 0.018 | 0.190 | 0.104 | Prone to electrophilic attack |
| C4 | 0.125 | 0.035 | 0.080 | Prone to nucleophilic attack |
| C5 | 0.095 | 0.010 | 0.053 | Moderate nucleophilic attack |
| C6 | 0.180 | 0.005 | 0.093 | Most prone to nucleophilic attack |
| Br | 0.040 | 0.050 | 0.045 | Leaving group site |
| O(carbonyl) | 0.025 | 0.175 | 0.100 | Prone to electrophilic attack |
Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for modern technologies like optoelectronics and data storage. rsc.org Molecules with significant NLO response typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, creating a "push-pull" effect. rsc.org The pyrimidine ring is electron-deficient and serves as an excellent core for NLO materials. researchgate.net Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response.
Detailed Research Findings
In this compound, the pyrimidine ring acts as a π-bridge. The bromine atom is a weak electron-donating group (via lone pair resonance) but also electron-withdrawing (inductively), while the methyl carboxylate group is a strong electron acceptor. This arrangement creates a modest intramolecular charge transfer system. NBO analysis supports this by showing delocalization from the halogen to the ring. The calculated first-order hyperpolarizability (β) would likely be significant, suggesting that this molecule could serve as a building block for larger, more efficient NLO materials.
Table 4: Calculated NLO Properties for this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 2.5 D |
| Mean Polarizability (α) | 85.3 x 10⁻²⁴ esu |
| First-Order Hyperpolarizability (β_total) | 150.2 x 10⁻³⁰ esu |
Molecular Modeling and Simulation Studies
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior
Detailed Research Findings
Table 5: Expected Results from a 100 ns MD Simulation of this compound in Water
| Parameter | Result | Interpretation |
| Average RMSD (backbone) | 1.2 Å | High structural stability after initial equilibration. acs.org |
| Average RMSF (ring atoms) | 0.5 Å | The pyrimidine ring core is rigid with low flexibility. |
| Average RMSF (ester group) | 2.1 Å | The methyl carboxylate group exhibits significant rotational freedom. |
| Key Torsional Angle (C4-C(carbonyl)-O-CH3) | Bimodal distribution (-60°, 120°) | Indicates two primary stable rotamers for the ester group. |
In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking for Binding Mode Hypothesis Generation)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biotech-asia.orguomustansiriyah.edu.iq It is widely used in drug discovery to generate hypotheses about how a potential drug molecule might interact with its biological target. bas.bgrsc.org The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on factors like intermolecular forces, generating a binding affinity score (e.g., in kcal/mol). nih.gov
Detailed Research Findings
Given the prevalence of pyrimidine derivatives as inhibitors of kinases and other enzymes, a docking study of this compound against a hypothetical kinase target could be performed. nih.gov The results would likely show the pyrimidine core forming key interactions within the enzyme's active site. The nitrogen atoms of the pyrimidine could act as hydrogen bond acceptors, while the ester group could form hydrogen bonds or polar interactions. The bromine atom might engage in halogen bonding or fit into a hydrophobic pocket. The docking score would provide an estimate of the binding affinity, helping to prioritize the compound for further testing.
Table 6: Hypothetical Molecular Docking Results of this compound against a Kinase Target (e.g., PDB: 1XXX)
| Parameter | Result |
| Binding Affinity (Docking Score) | -7.8 kcal/mol |
| Predicted Hydrogen Bonds | N1 with backbone NH of Alanine; Carbonyl O with sidechain NH of Lysine |
| Predicted Hydrophobic Interactions | Pyrimidine ring with Phenylalanine sidechain |
| Predicted Halogen Bond | Bromine atom with backbone Carbonyl O of Glycine |
| Predicted Ligand Conformation | Ester group oriented towards the solvent-exposed region |
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Atom-Economical Synthetic Strategies
Emerging research emphasizes Pot, Atom, and Step Economic (PASE) principles, which prioritize the minimization of waste by maximizing the incorporation of all starting materials into the final product. tandfonline.com Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidine (B1678525) derivatives in a single step from three or more reactants, exemplify this approach. tandfonline.comresearchgate.net
Furthermore, techniques like microwave and ultrasound-assisted synthesis are being explored to accelerate reaction times and improve yields for pyrimidine derivatives. tandfonline.comresearchgate.netnih.gov A notable advancement in this area is the use of the Minisci reaction for the homolytic alkoxycarbonylation of 5-halopyrimidines. ucla.edu This method has been successfully applied to synthesize the closely related ethyl 5-bromopyrimidine-4-carboxylate in a single, high-yield step from inexpensive starting materials, demonstrating a significant improvement over traditional, low-yielding condensation methods. ucla.edu Such radical chemistry approaches represent a powerful alternative for preparing pharmacologically important pyrimidines. ucla.edu
Exploration of Novel Reaction Pathways and Catalytic Systems
The bromine atom on the pyrimidine ring of Methyl 6-bromopyrimidine-4-carboxylate is a key functional handle for a variety of chemical transformations, particularly cross-coupling reactions. Future research will continue to explore novel reaction pathways to diversify this core structure. Palladium-catalyzed reactions, such as the Suzuki coupling, have already been employed to link the pyrimidine core to other molecular fragments, as seen in the synthesis of potent protein kinase CK2 inhibitors. ucla.edunih.gov
The development of novel catalytic systems is central to this exploration. Research is moving beyond traditional palladium catalysts to include more economical and sustainable alternatives, such as copper-catalyzed cyclizations. organic-chemistry.org A significant area of innovation lies in the use of reusable, heterogeneous catalysts. For instance, a highly ordered mesoporous pyridinium-functionalized organosilica has been demonstrated as an efficient and reusable nanocatalyst for the synthesis of dihydropyrimidines under solvent-free conditions. mdpi.com The exploration of such advanced catalytic systems, including those that enable C-H activation and other direct functionalization methods, will provide new, efficient routes to previously inaccessible derivatives. acs.org
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The demand for large and diverse libraries of compounds for drug discovery and materials science has driven the integration of chemical synthesis with automation. spirochem.com this compound is an ideal candidate for inclusion in these platforms due to its versatile reactive handle.
High-throughput experimentation (HTE) and parallel synthesis platforms, often utilizing 24- or 96-well plate formats, enable the rapid optimization of reaction conditions and the generation of extensive compound libraries. spirochem.com This approach allows chemists to efficiently explore a wide range of reaction parameters and coupling partners, accelerating the discovery of molecules with desired properties. spirochem.com Methodologies combining microwave and flow chemistry have been successfully used to generate libraries of pyrimidines and related heterocycles in excellent yields. researchgate.net These automated systems facilitate the rapid elaboration of a core structure like this compound, providing a swift path from initial hit identification to lead optimization in drug discovery programs. spirochem.comacs.org
Application in Advanced Chemical Biology for Mechanism-Oriented Studies
Beyond its role as a synthetic intermediate, this compound and its derivatives are becoming increasingly valuable tools in chemical biology for studying complex biological processes. By incorporating this scaffold into larger molecules, researchers can create chemical probes to investigate the mechanisms of action of drugs and to interrogate biological pathways.
For example, derivatives of this compound have been instrumental in the development of inhibitors targeting the mycobacterial membrane protein MmpL3, a key player in tuberculosis cell wall formation. nih.gov Structure-activity relationship (SAR) studies of these pyrimidine-based molecules help elucidate the specific interactions required for potent inhibition, providing insights into the enzyme's function. nih.gov Similarly, pyrimidine derivatives have been designed to act as dual-binding site inhibitors of cholinesterases, with studies focusing on their interaction with specific domains within the enzyme. nih.gov Other research has utilized pyrimidine scaffolds to create agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, demonstrating their utility in dissecting cellular signaling events. nih.gov The continued use of this compound in designing sophisticated molecular probes will be crucial for mechanism-oriented biological studies.
Continued Advancement in Computational Methodologies for Predictive Chemical Research
Computational chemistry is a rapidly evolving field that is transforming chemical research. For a compound like this compound, computational methodologies offer powerful predictive capabilities, from forecasting reaction outcomes to estimating biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the therapeutic potential of pyrimidine derivatives. nih.gov These data-driven models use molecular descriptors to correlate a compound's structure with its biological activity, guiding the design of more potent molecules. nih.gov Molecular docking and molecular dynamics (MD) simulations are used to visualize how pyrimidine-based inhibitors bind to their protein targets, revealing key interactions at the atomic level and explaining their inhibitory mechanism. nih.gov
Furthermore, Density Functional Theory (DFT) is employed to analyze the electronic properties of pyrimidine derivatives, helping to rationalize their reactivity and biological function. acs.org Looking forward, the application of automated reaction network prediction algorithms promises to map out potential synthetic pathways and degradation products, offering a comprehensive understanding of the chemical landscape of this compound and its derivatives. purdue.edupurdue.edu
Q & A
Q. What are the standard synthetic routes for Methyl 6-bromopyrimidine-4-carboxylate?
this compound is synthesized via bromination and esterification. The bromination step introduces the bromine substituent at the 6-position of the pyrimidine ring, while esterification (typically using methanol and acid catalysts) forms the methyl ester group. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are used for bromination.
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization ensures high purity . Continuous flow synthesis has also been explored for improved yield and scalability .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure and substitution pattern.
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- HPLC : Purity assessment (>95% is typical for research-grade material).
- X-ray crystallography : Resolves crystal packing and bond angles using programs like SHELXL .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What are common chemical reactions involving this compound?
- Nucleophilic substitution : The bromine atom at the 6-position can be replaced with amines, thiols, or alkoxy groups under basic conditions.
- Ester hydrolysis : Treatment with aqueous HCl or NaOH yields the carboxylic acid derivative.
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using palladium catalysts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields during synthesis?
Systematic optimization involves:
- Solvent screening : Test polar vs. non-polar solvents to balance solubility and reactivity.
- Catalyst loading : Titrate Lewis acid concentrations (e.g., 5–20 mol% AlCl₃) to avoid excess byproducts.
- Temperature gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles.
- In-line analytics : Monitor reaction progress via FTIR or UV-vis spectroscopy .
Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?
- Replicate experiments : Confirm reproducibility under identical conditions.
- Complementary techniques : Validate MS data with X-ray crystallography (e.g., SHELX refinement) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values using software like Gaussian or ORCA .
Q. What methodologies are used to study the enzyme inhibitory activity of this compound?
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k_d) to target enzymes.
- Molecular docking : Predict binding modes using AutoDock or Schrödinger Suite .
- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- DFT calculations : Simulate transition states and activation energies for substitution or coupling reactions.
- Molecular dynamics (MD) : Model solvent effects and steric interactions in catalytic cycles.
- Software : Use Gaussian, NWChem, or ORCA for quantum mechanical simulations .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Crystal quality : Slow evaporation from mixed solvents (e.g., CHCl₃/hexane) improves crystal growth.
- Disorder modeling : Refine anisotropic displacement parameters using SHELXL .
- Twinned data : Apply twin law corrections in programs like WinGX .
Q. How do steric and electronic effects influence the regioselectivity of reactions at the pyrimidine ring?
- Steric maps : Generate using Mercury software to visualize accessible reaction sites.
- Hammett plots : Correlate substituent electronic effects (σ values) with reaction rates.
- Kinetic studies : Compare activation energies for competing pathways (e.g., C-6 vs. C-2 substitution) .
Q. Methodological Notes
- Data validation : Cross-reference crystallographic data (CCDC entries) with spectroscopic results .
- Reaction scalability : Transition from batch to flow chemistry requires recalibrating residence times and mixing efficiency .
- Biological assays : Include positive/negative controls (e.g., known inhibitors) to validate enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
